molecular formula C7H4BrClN2 B2799140 6-Bromo-5-chloro-1H-benzo[d]imidazole CAS No. 1360953-55-4

6-Bromo-5-chloro-1H-benzo[d]imidazole

Cat. No.: B2799140
CAS No.: 1360953-55-4
M. Wt: 231.48
InChI Key: UZPKKTKUNKNWBS-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-1H-benzo[d]imidazole is a heterocyclic organic compound that features both bromine and chlorine substituents on an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-1H-benzo[d]imidazole typically involves multiple steps. One common method starts with 1-bromo-2-chloro-4-methylbenzene, which undergoes nitration to form 1-bromo-2-chloro-4-nitrobenzene. This intermediate is then reduced to 5-bromo-4-chloro-2-methylaniline, which subsequently undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-chloro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

6-Bromo-5-chloro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Bromo-5-chloro-1H-benzo[d]imidazole exerts its effects is primarily through its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions and responses .

Comparison with Similar Compounds

    6-Bromo-1H-benzimidazole: Similar in structure but lacks the chlorine substituent.

    5-Chloro-1H-benzimidazole: Similar in structure but lacks the bromine substituent.

    6-Bromo-5-fluoro-1H-benzo[d]imidazole: Similar but with a fluorine substituent instead of chlorine.

Uniqueness: 6-Bromo-5-chloro-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-bromo-6-chloro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPKKTKUNKNWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360953-55-4
Record name 6-bromo-5-chloro-1H-benzo[d]imidazole
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